molecular formula C23H29NO3 B5246206 Propan-2-yl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5246206
M. Wt: 367.5 g/mol
InChI Key: ZQDYASFTJTZOCP-UHFFFAOYSA-N
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Description

Propan-2-yl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a bicyclic hexahydroquinoline core substituted with a 2-methylphenyl group at position 4 and a propan-2-yl ester at position 2. Its structure combines lipophilic (2,7,7-trimethyl and 2-methylphenyl groups) and hydrogen-bonding (keto group at position 5) functionalities, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

propan-2-yl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-13(2)27-22(26)19-15(4)24-17-11-23(5,6)12-18(25)21(17)20(19)16-10-8-7-9-14(16)3/h7-10,13,20,24H,11-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDYASFTJTZOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as acetic acid or ammonium acetate. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aryl and alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of quinoline-based compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit promising anticancer properties. These compounds can modulate the activity of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), which are often implicated in multidrug resistance (MDR) in cancer therapy . Specifically, studies have shown that certain derivatives can effectively reverse MDR in cancer cells, enhancing the efficacy of conventional chemotherapy agents .

2. Antimicrobial Properties
Compounds related to hexahydroquinolines have been evaluated for their antimicrobial activity. Some derivatives have demonstrated significant effects against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial therapies .

3. Neuroprotective Effects
Research has also explored the neuroprotective potential of hexahydroquinoline derivatives. These compounds may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways .

Case Studies

Case Study 1: MDR Reversal in Cancer Cells
A study published in PMC evaluated the cytotoxic effects of hexahydroquinoline derivatives on P-gp overexpressing MES-SA-DX5 human uterine sarcoma cells. The results indicated that specific derivatives not only blocked P-gp efflux but also induced apoptosis and altered cell cycle dynamics effectively . This suggests a viable pathway for overcoming drug resistance in cancer treatment.

Case Study 2: Antimicrobial Screening
Another investigation focused on synthesizing various hexahydroquinoline derivatives and assessing their antibacterial properties against different pathogens. The findings revealed several compounds with notable activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of Propan-2-yl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit enzyme activity or modulate receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

4-(2-Chlorophenyl) Derivative
  • Structure: Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate .
  • Pharmacology: Exhibits notable anti-inflammatory and protective activity at low dosages, suggesting enhanced potency compared to bulkier substituents .
4-(3-Hydroxyphenyl) Derivative
  • Structure: Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate .
  • Key Features : The hydroxyl group facilitates hydrogen bonding, improving solubility and crystal packing. Crystallographic studies reveal intermolecular O–H···O hydrogen bonds stabilizing the lattice .
4-(4-Methoxyphenyl) Derivative
  • Structure: Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate .
  • Key Features : Methoxy groups increase lipophilicity, enhancing membrane permeability. This analog demonstrates calcium channel modulation and antioxidant activity .
4-(3,4,5-Trimethoxyphenyl) Derivative
  • Structure: Ethyl 4-(3,4,5-trimethoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate .
  • Key Features : Bulkier trimethoxy substituents may improve selectivity for hydrophobic binding pockets but reduce metabolic stability due to steric hindrance.

Ester Group Modifications

Ethyl Ester Derivatives
  • Example: Ethyl 2,7,7-trimethyl-4-phenyl-5-oxo-hexahydroquinoline-3-carboxylate .
  • Synthesis: Catalyzed by L-glutamine in ethanol, yielding triclinic crystals (space group P1) with a hydrogen-bonded chain motif .
  • Properties : Ethyl esters balance lipophilicity and metabolic clearance, offering intermediate half-lives compared to methyl or bulky esters.
Methyl Ester Derivatives
  • Example: Methyl 2,7,7-trimethyl-4-phenyl-5-oxo-hexahydroquinoline-3-carboxylate .
Cyclohexyl/Cyclopentyl Ester Derivatives
  • Example: Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate .
  • Properties : Bulky esters improve resistance to esterase degradation but may reduce solubility and cellular uptake.

Pharmacological and Crystallographic Insights

Compound Substituent Ester Group Key Pharmacological Activity Crystallographic Data Reference
Target Compound 2-Methylphenyl Propan-2-yl N/A (predicted intermediate lipophilicity) N/A
4-(2-Chlorophenyl) Analog 2-Chlorophenyl Ethyl Anti-inflammatory (low-dose efficacy) N/A
4-(3-Hydroxyphenyl) Analog 3-Hydroxyphenyl Ethyl Improved solubility via H-bonding Triclinic (P1), O–H···O bonds
4-(4-Methoxyphenyl) Analog 4-Methoxyphenyl Methyl Calcium modulation, antioxidant N/A
4-(3,4,5-Trimethoxyphenyl) Analog 3,4,5-Trimethoxyphenyl Ethyl Enhanced selectivity N/A
Cyclohexyl Ester Analog 4-Hydroxy-3-methoxyphenyl Cyclohexyl N/A N/A

Q & A

Q. What are the standard synthetic routes for Propan-2-yl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Condensation of 2-methylbenzaldehyde with a cyclohexanone derivative (e.g., dimedone) in the presence of ammonium acetate and a protic solvent (e.g., ethanol) to form the hexahydroquinoline core .
  • Step 2 : Esterification of the carboxylic acid intermediate using propan-2-ol under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Key factors : Reaction temperature (80–100°C), solvent polarity, and catalyst type (e.g., L-glutamine for improved regioselectivity) influence yield and purity .

Q. How is the compound’s molecular structure validated experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Determines bond lengths (e.g., C–C = 1.52–1.55 Å) and dihedral angles between the hexahydroquinoline core and substituents .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify methyl groups (δ 1.2–1.5 ppm for CH₃) and ketone carbonyls (δ 200–210 ppm) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 439.2 for C₂₅H₃₃NO₃) .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in spectral data during structural analysis?

Discrepancies between computational models (e.g., DFT) and experimental data (XRD/NMR) can arise due to dynamic effects or crystal packing. Strategies include:

  • Variable-temperature NMR : Assesses conformational flexibility of the 2-methylphenyl group .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain crystallographic deviations .
  • Synchrotron XRD : Enhances resolution for disordered regions in the hexahydroquinoline core .

Q. How can the compound’s pharmacological activity be systematically evaluated?

  • In vitro assays :
  • Enzyme inhibition : Measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase using fluorometric assays .
  • Receptor binding : Radioligand competition assays (e.g., 3H^3H-labeled ligands) quantify affinity for serotonin or dopamine receptors .
    • Dose-response studies : Low-dose efficacy (e.g., 10–50 μM) is compared to reference drugs (e.g., aspirin for anti-inflammatory activity) .

Q. What strategies optimize the compound’s reactivity for derivatization?

  • Functional group tuning :
  • Oxidation : Use m-CPBA to epoxidize the quinoline double bond, enhancing electrophilicity .
  • Nucleophilic substitution : Replace the 2-methylphenyl group with electron-deficient aryl halides (e.g., 2-chlorophenyl) via Pd-catalyzed cross-coupling .
    • Protecting groups : Temporarily block the ketone (e.g., using ethylene glycol) during ester hydrolysis to avoid side reactions .

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